molecular formula C12H17ClN2O B14794476 2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide

2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide

Cat. No.: B14794476
M. Wt: 240.73 g/mol
InChI Key: DZUYKMZPFGMEDX-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide is a chiral compound with a specific stereochemistry denoted by the (S) configuration. This compound features an amino group, a chlorobenzyl group, and an ethylpropanamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride, ethylamine, and a suitable chiral auxiliary.

    Formation of Intermediate: The 3-chlorobenzyl chloride undergoes nucleophilic substitution with ethylamine to form N-(3-chlorobenzyl)-N-ethylamine.

    Chiral Resolution: The intermediate is then subjected to chiral resolution using a chiral auxiliary or a chiral catalyst to obtain the (S)-enantiomer.

    Amidation: The chiral intermediate is then reacted with a suitable carboxylic acid derivative to form the final product, (S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of chiral catalysts to enhance enantioselectivity.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carbonyl group in the amide moiety can be reduced to form amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

(S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors, leading to inhibition or activation of biochemical pathways.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide: The enantiomer of the compound with different stereochemistry.

    N-(3-chlorobenzyl)-N-ethylpropanamide: Lacks the amino group, leading to different reactivity and applications.

    2-Amino-N-benzyl-N-ethylpropanamide: Lacks the chloro substituent, affecting its chemical properties.

Uniqueness

(S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide is unique due to its specific (S) configuration, which imparts distinct biological activity and selectivity in chemical reactions compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide

InChI

InChI=1S/C12H17ClN2O/c1-3-15(12(16)9(2)14)8-10-5-4-6-11(13)7-10/h4-7,9H,3,8,14H2,1-2H3

InChI Key

DZUYKMZPFGMEDX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)Cl)C(=O)C(C)N

Origin of Product

United States

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